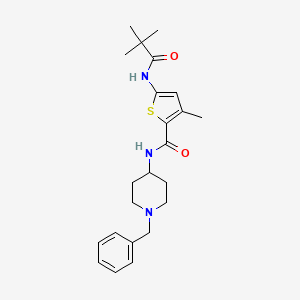
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide, also known as CFTRinh-172, is a compound that has been widely studied for its potential therapeutic applications in treating cystic fibrosis. This compound has been shown to be a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes.
Mechanism of Action
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide acts as a competitive inhibitor of CFTR, binding to the channel pore and preventing the transport of chloride ions across cell membranes. This inhibition of CFTR function leads to a decrease in the production of mucus and an increase in the clearance of bacteria in the lungs of cystic fibrosis patients.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit CFTR function in a dose-dependent manner, with maximal inhibition occurring at concentrations of 10-20 μM. In vivo studies have shown that this compound can improve lung function and reduce inflammation in animal models of cystic fibrosis.
Advantages and Limitations for Lab Experiments
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that this compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been extensively characterized in vitro and in vivo, making it a well-established tool for investigating CFTR function. However, one limitation of this compound is that it can have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on 1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide and its potential therapeutic applications. One area of interest is the development of more potent and selective CFTR inhibitors that can be used to treat cystic fibrosis. Additionally, researchers are investigating the use of this compound in combination with other drugs to improve its efficacy and reduce the potential for off-target effects. Finally, there is ongoing research into the molecular mechanisms of this compound inhibition, which may provide insights into the development of new therapies for cystic fibrosis.
Synthesis Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide involves a multi-step process that begins with the reaction of 3-chloro-4-fluoroaniline with sulfuric acid to form the corresponding sulfonic acid derivative. This intermediate is then reacted with N-methyl-N-phenylpiperidine-4-carboxylic acid chloride to form the final product.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide has been extensively studied in the context of cystic fibrosis research, as it has been shown to be a potent inhibitor of CFTR function. This compound has been used to investigate the role of CFTR in various physiological processes, including ion transport, mucus secretion, and bacterial clearance. Additionally, this compound has been used in preclinical studies to evaluate its potential as a therapeutic agent for cystic fibrosis.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3S/c1-22(15-5-3-2-4-6-15)19(24)14-9-11-23(12-10-14)27(25,26)16-7-8-18(21)17(20)13-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWQYMJDJGJNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


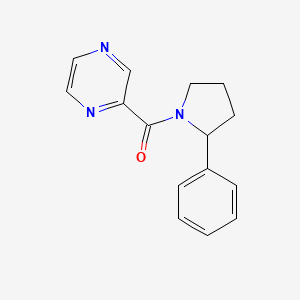
![(E)-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B7463187.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7463189.png)
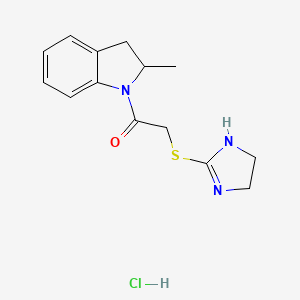
![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463209.png)
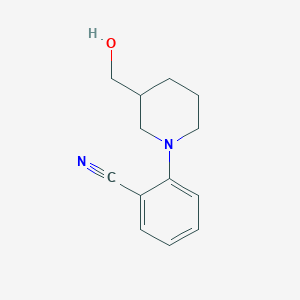
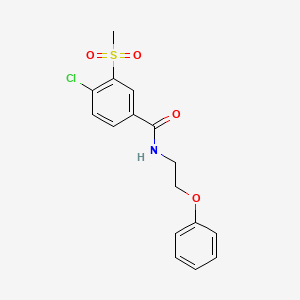
![3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)quinazolin-4-one](/img/structure/B7463227.png)
![3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)
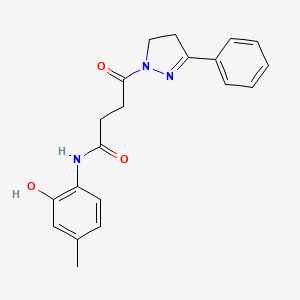
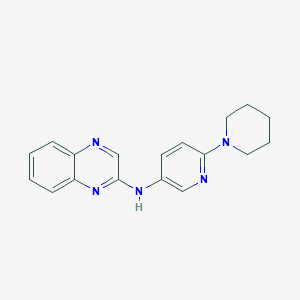
![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)
